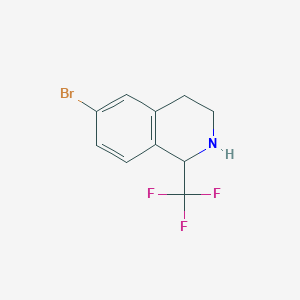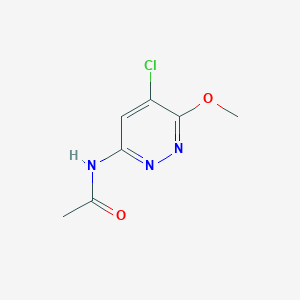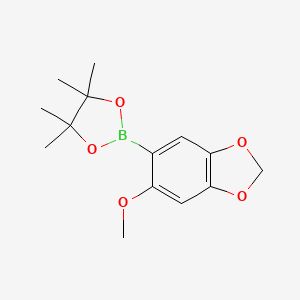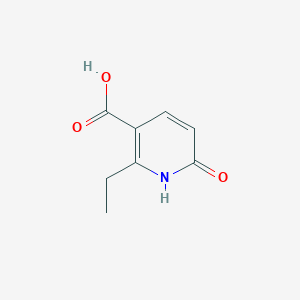![molecular formula C11H19NO B6306271 (1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95% CAS No. 87078-41-9](/img/structure/B6306271.png)
(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one, commonly referred to as BABO, is an organic compound with a molecular formula of C10H19NO. It is a bicyclic molecule with two fused rings, an azabicyclo ring system, and a butyl group. BABO is a chiral compound and exists as two enantiomers, (1R,5S)-BABO and (1S,5R)-BABO. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry.
科学的研究の応用
BABO has been extensively studied due to its potential applications in the field of medicinal chemistry. It has been used as a chiral scaffold for the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). BABO has also been used as a starting material for the synthesis of novel antifungal agents and as an intermediate for the synthesis of anti-inflammatory agents. In addition, BABO has been used in the synthesis of novel antibiotics and antimalarial agents.
作用機序
The exact mechanism of action of BABO is not yet fully understood. However, it is believed to interact with various biological targets, such as enzymes, receptors, and transporters. BABO has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, BABO has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
The biochemical and physiological effects of BABO have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, BABO has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Furthermore, BABO has been shown to have anti-inflammatory and antifungal activities.
実験室実験の利点と制限
The use of BABO in laboratory experiments has several advantages. It is a relatively inexpensive and easy to synthesize compound. Additionally, it is a chiral compound, which makes it useful for the synthesis of chiral compounds. However, there are some limitations to the use of BABO in laboratory experiments. It is a relatively unstable compound and is sensitive to light, heat, and oxygen. Furthermore, it has a low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
The potential applications of BABO in medicinal chemistry are numerous and the research in this area is ongoing. Future research should focus on the development of novel compounds based on the BABO scaffold. Additionally, further research should be conducted to elucidate the exact mechanism of action of BABO and its biochemical and physiological effects. Furthermore, research should focus on the development of more efficient and cost-effective synthesis methods for BABO. Finally, further research should be conducted to identify new potential applications of BABO.
合成法
The synthesis of BABO has been reported in several studies. The most commonly used method is the reaction of 8-azabicyclo[3.2.1]octan-3-one with butan-2-ol in the presence of a catalyst, such as p-toluenesulfonic acid. This reaction proceeds via an intramolecular nucleophilic substitution reaction, resulting in the formation of BABO. Other methods have also been reported, such as the reaction of 8-azabicyclo[3.2.1]octan-3-one with butan-2-amine in the presence of a catalyst, such as p-toluenesulfonic acid.
特性
IUPAC Name |
(1R,5S)-8-butan-2-yl-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-8(2)12-9-4-5-10(12)7-11(13)6-9/h8-10H,3-7H2,1-2H3/t8?,9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCGRGDNNZECJ-PBINXNQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2CCC1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1[C@@H]2CC[C@H]1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-butan-2-yl-8-azabicyclo[3.2.1]octan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)


![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)





![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)
